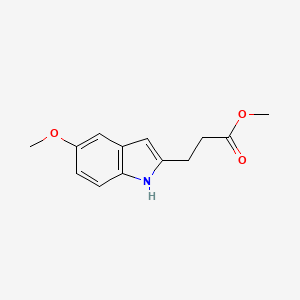

Methyl 5-methoxy-1H-indole-2-propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

methyl 3-(5-methoxy-1H-indol-2-yl)propanoate |

InChI |

InChI=1S/C13H15NO3/c1-16-11-4-5-12-9(8-11)7-10(14-12)3-6-13(15)17-2/h4-5,7-8,14H,3,6H2,1-2H3 |

InChI Key |

YOZJMUMKKASGHM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)CCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Methyl 5 Methoxy 1h Indole 2 Propanoate

Historical Development of Indole (B1671886) Synthesis Relevant to Methoxy-substituted Derivatives

The foundational methods for constructing the indole nucleus, developed in the late 19th and early 20th centuries, remain relevant to the synthesis of methoxy-substituted derivatives. These classical reactions, while often requiring harsh conditions, provided the initial pathways to a wide array of indole compounds.

The Fischer indole synthesis , discovered in 1883, is arguably the most famous and widely used method for indole synthesis. wikipedia.org It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of 5-methoxy-substituted indoles, 4-methoxyphenylhydrazine serves as a key starting material. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.org The presence of the methoxy (B1213986) group can influence the regioselectivity of the cyclization, a factor that early chemists had to contend with. nih.govnih.gov Studies have shown that the nature and position of substituents on the phenylhydrazine ring can lead to the formation of unexpected or "abnormal" products. nih.govnih.gov

Another classical approach is the Bischler-Möhlau indole synthesis , which involves the reaction of an α-bromo-acetophenone with an excess of an aniline. drugfuture.comwikipedia.org This method typically yields 2-aryl-indoles. wikipedia.orgscispace.com While historically significant, its application to the synthesis of compounds like Methyl 5-methoxy-1H-indole-2-propanoate is less direct due to the typical formation of 2-aryl derivatives and the harsh reaction conditions often required. wikipedia.org

The Madelung synthesis , reported in 1912, offers a different disconnection, utilizing the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base. wikipedia.org This method is particularly useful for preparing 2-alkinylindoles, which are not easily accessible through electrophilic aromatic substitution. wikipedia.org Modifications to the Madelung synthesis have been developed to improve its applicability, including the use of electron-withdrawing groups to facilitate the initial deprotonation. researchgate.net A one-pot modified Madelung synthesis has been reported for the preparation of various substituted indoles. nih.govacs.org

These seminal methods laid the groundwork for the synthesis of a vast number of indole derivatives. However, their limitations, such as harsh reaction conditions, low yields in some cases, and lack of regiocontrol, spurred the development of more refined and versatile synthetic routes in the modern era.

Modern Synthetic Routes to this compound and Related Indole Esters

Contemporary organic synthesis has provided a diverse toolkit for the construction of highly functionalized indoles like this compound with greater efficiency and selectivity. These modern routes often employ transition-metal catalysis and focus on milder reaction conditions and improved functional group tolerance.

Regioselective Synthesis Strategies for Substituted Indoles

Achieving the desired substitution pattern on the indole nucleus is a critical challenge in synthesis. Regioselectivity in classical methods like the Fischer indole synthesis can be influenced by steric and electronic factors of the substituents on the starting materials, as well as the acidity of the reaction medium. nih.govresearchwithnj.comresearchgate.netsemanticscholar.org For instance, the use of specific acid catalysts can favor the formation of one regioisomer over another. researchwithnj.com

Modern strategies often employ directing groups to achieve high regioselectivity. acs.orgnih.govresearchgate.netdntb.gov.uaresearchgate.net A directing group can be temporarily installed on the starting material to guide a metal catalyst to a specific C-H bond for functionalization. acs.orgnih.govdntb.gov.uaresearchgate.net This approach allows for the introduction of substituents at positions that are otherwise difficult to access. For example, a ruthenium-catalyzed C-H activation strategy using an aldehyde as a directing group has been developed for the regioselective functionalization of the C-4 position of the indole ring. acs.orgnih.govdntb.gov.uaresearchgate.net While not directly applied to the 2,5-disubstitution pattern of the target molecule, this principle highlights the power of directing group strategies in controlling regioselectivity.

Solid-phase synthesis has also emerged as a powerful tool for the combinatorial synthesis of substituted indoles, allowing for the rapid generation of libraries of compounds with diverse substitution patterns. nih.govnih.govacs.orgingentaconnect.com By anchoring the indole precursor to a solid support, various substituents can be introduced at different positions before cleavage from the resin. acs.org

Palladium-Catalyzed Cyclization and Coupling Methodologies

Palladium catalysis has revolutionized indole synthesis, offering mild and efficient routes to a wide variety of indole derivatives. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in the indole ring system.

The Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene, can be applied to the intramolecular cyclization of suitably substituted precursors to form the indole ring. thieme-connect.comrsc.orgacs.org Reductive Heck coupling has been utilized in the total synthesis of complex indole alkaloids. rsc.orgacs.org

The Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is another powerful tool. nih.govlibretexts.orgnih.gov This reaction can be used to construct a key precursor, which can then undergo a subsequent cyclization to form the indole. A one-pot, three-component coupling reaction for the synthesis of indoles has been developed using a Sonogashira coupling followed by a palladium-catalyzed cyclization. nih.gov This domino approach allows for the rapid assembly of polysubstituted indoles from simple starting materials. organic-chemistry.orgacs.org The synthesis of 2,3-disubstituted indoles can be achieved with high regioselectivity through consecutive Sonogashira and Cacchi reactions. organic-chemistry.org

These palladium-catalyzed methods are highly valued for their functional group tolerance, which minimizes the need for protecting groups, and their ability to be performed under relatively mild conditions.

Green Chemistry Principles and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. nih.govnih.govresearchgate.netresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. researchgate.net The Fischer indole synthesis, for example, has been successfully carried out under microwave irradiation, providing a more efficient route to various indole derivatives. nih.govresearchgate.netresearchgate.netrsc.org This technique has been applied to a variety of indole-forming reactions, demonstrating its broad utility in heterocyclic synthesis. nih.gov

| Reaction | Catalyst/Conditions | Time | Yield | Reference |

| Phenylhydrazine + Cyclohexanone | Zinc Chloride, Microwave (600W) | 3 min | 76% | researchgate.net |

| Phenylhydrazine + Cyclohexanone | p-Toluenesulfonic acid, Microwave | Not specified | 91% | researchgate.net |

The development of catalyst-free and solvent-free reactions is a major goal of green chemistry. By eliminating the need for a catalyst, issues related to catalyst cost, toxicity, and removal from the final product can be avoided. Similarly, avoiding the use of volatile organic solvents reduces environmental pollution and health risks.

While the direct synthesis of this compound under strictly catalyst-free and solvent-free conditions is not extensively documented, the principles are being applied to indole synthesis more broadly. For instance, solid-state reactions, where the reactants are mixed in the absence of a solvent, have been employed for the synthesis of indoles. organic-chemistry.org

The use of ionic liquids as recyclable and non-volatile solvents is another green alternative. researchgate.netcdnsciencepub.comtandfonline.comrsc.orgakjournals.com Ionic liquids can act as both the solvent and the catalyst in some cases, and they can often be recovered and reused, reducing waste. researchgate.netcdnsciencepub.comtandfonline.comrsc.org The Fischer indole synthesis has been successfully performed in Brønsted acidic ionic liquids, offering a green and mild reaction system. researchgate.netrsc.org

| Catalyst System | Reaction | Conditions | Yield | Reusability | Reference |

| Sulfonic-acid-functionalized ionic liquid | Michael addition of indoles | Room temperature, solvent-free | Good to high | Up to 10 runs | cdnsciencepub.com |

| [(HSO3-p)2im][HSO4]/H2O | Fischer indole synthesis | Water medium | 68-96% | Not specified | rsc.org |

| [TMGHPS][TFA] ionic liquid | Fischer indole synthesis | Minimal organic solvent | High | Reusable | tandfonline.com |

Precursor Chemistry and Starting Material Functionalization for Indole-2-propanoate Frameworks

The synthesis of the indole-2-propanoate framework, specifically substituted with a 5-methoxy group, relies on the strategic selection and functionalization of appropriate precursors. The most prominent and versatile approach for constructing the indole nucleus is the Fischer indole synthesis. wikipedia.orgthermofisher.com This methodology necessitates two primary precursors: a substituted arylhydrazine and a carbonyl compound, in this case, a keto-ester that will form the C2-propanoate side chain.

The key starting materials for the synthesis of this compound are 4-methoxyphenylhydrazine and a suitable γ-keto-ester, such as methyl 4-oxopentanoate (B1231505) (methyl levulinate).

Functionalization of Aryl Precursor:

The synthesis of the requisite 4-methoxyphenylhydrazine typically begins with the commercially available 4-methoxyaniline. The functionalization process involves a diazotization reaction followed by a reduction.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Diazotization of 4-methoxyaniline | NaNO₂, HCl, 0-5 °C | 4-methoxybenzenediazonium (B1197204) chloride |

| 2 | Reduction of the diazonium salt | SnCl₂/HCl or Na₂SO₃ | 4-methoxyphenylhydrazine |

Functionalization of the Carbonyl Precursor:

The propanoate side chain at the C2 position of the indole ring is introduced via the carbonyl precursor. A suitable choice is a γ-keto-ester. For the synthesis of this compound, methyl 4-oxopentanoate is an appropriate starting material. This keto-ester provides the necessary carbon framework that, upon cyclization, will result in the desired propanoate group at the second position of the indole ring.

An alternative and highly effective method for generating the necessary hydrazone precursor in a single step is the Japp-Klingemann reaction. wikipedia.orgchemeurope.com This reaction allows for the synthesis of arylhydrazones from β-keto-esters and aryl diazonium salts. wikipedia.org In this strategic approach, the 4-methoxybenzenediazonium chloride, formed from 4-methoxyaniline, is reacted with a β-keto-ester that is appropriately substituted to yield the propanoate side chain upon decarboxylation during the subsequent Fischer indole synthesis.

| Reactant 1 | Reactant 2 | Reaction | Intermediate Product |

| 4-methoxybenzenediazonium chloride | Methyl 2-methyl-3-oxobutanoate | Japp-Klingemann Reaction | Hydrazone of methyl pyruvate |

Following the Japp-Klingemann reaction, the resulting hydrazone can be subjected to Fischer indole synthesis conditions to yield the target indole-2-carboxylate, which can then be further elaborated to the propanoate.

Mechanistic Elucidation of Key Bond-Forming Reactions in the Synthesis of this compound

The synthesis of this compound via the Fischer indole synthesis involves a series of intricate bond-forming and bond-breaking steps. The generally accepted mechanism, first proposed by Robinson, provides a framework for understanding this transformation. mdpi.com The presence of the 5-methoxy group on the phenylhydrazine precursor has a notable electronic influence on the reaction mechanism.

The key steps in the acid-catalyzed Fischer indole synthesis of this compound from 4-methoxyphenylhydrazine and methyl 4-oxopentanoate are as follows:

Hydrazone Formation: The initial step is the condensation of 4-methoxyphenylhydrazine with methyl 4-oxopentanoate to form the corresponding hydrazone. This is a standard reaction between a primary amine derivative and a ketone.

Tautomerization to Ene-hydrazine: The hydrazone then undergoes a crucial acid-catalyzed tautomerization to form the more reactive ene-hydrazine intermediate.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement (Key C-C Bond Formation): This is the rate-determining step and the primary C-C bond-forming event in the synthesis. The protonated ene-hydrazine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is mechanistically analogous to a Claisen rearrangement. nih.gov In this concerted pericyclic reaction, a new C-C bond is formed between the ortho-carbon of the benzene (B151609) ring and the terminal carbon of the ene-hydrazine moiety. The electron-donating nature of the para-methoxy group facilitates this step by increasing the nucleophilicity of the benzene ring, thereby accelerating the rate of the rearrangement. nih.govyoutube.com

Rearomatization: The resulting di-imine intermediate subsequently undergoes rearomatization of the benzene ring, a thermodynamically favorable process.

Intramolecular Cyclization (Key C-N Bond Formation): The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered ring and creating the core indole structure. This cyclization step is the key C-N bond-forming event.

Elimination of Ammonia: Finally, under the acidic conditions, a molecule of ammonia is eliminated from the cyclic intermediate, leading to the formation of the aromatic indole ring system of this compound.

The regioselectivity of the Fischer indole synthesis is influenced by the substitution pattern of the phenylhydrazine. In the case of 4-methoxyphenylhydrazine, the electron-donating methoxy group at the para position activates the ortho positions for the initial wikipedia.orgwikipedia.org-sigmatropic rearrangement, leading to the formation of the 5-methoxyindole (B15748) product. nih.gov

Chemical Reactivity and Derivatization of Methyl 5 Methoxy 1h Indole 2 Propanoate

Electrophilic Aromatic Substitution Reactions on the 5-Methoxyindole (B15748) Core

The indole (B1671886) nucleus is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. The preferred site of electrophilic attack on the indole ring is typically the C3 position. This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation, the arenium ion, without disrupting the aromaticity of the benzene (B151609) ring.

In the case of 5-methoxyindoles, the methoxy (B1213986) group at the C5 position further activates the benzene ring towards electrophilic attack through its electron-donating resonance effect. However, studies on the mechanism of electrophilic substitution in 5-methoxyindoles have revealed a more complex reactivity pattern. For instance, the boron trifluoride-catalyzed cyclization of 4-(5-methoxyindol-3-yl)butanol demonstrates that substitution can occur via two simultaneous pathways. rsc.org The predominant route involves an initial electrophilic attack at the C3 position, leading to a spirocyclic indolenine intermediate that subsequently rearranges. A minor pathway, however, involves direct electrophilic attack at the C2 position. rsc.org This dual reactivity highlights the nuanced electronic effects within the 5-methoxyindole system. While the C3 position remains the primary site of reaction, the potential for substitution at C2, particularly under certain catalytic conditions, should be considered.

The following table summarizes the expected regioselectivity of common electrophilic aromatic substitution reactions on the 5-methoxyindole core of Methyl 5-methoxy-1H-indole-2-propanoate.

| Reaction | Reagents | Expected Major Product (Position of Substitution) |

| Nitration | HNO₃/H₂SO₄ | C3-nitro derivative |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | C3-halo derivative |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C3-acyl derivative |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | C3-alkyl derivative |

| Sulfonation | SO₃/H₂SO₄ | C3-sulfonic acid derivative |

Functional Group Transformations Involving the Ester Moiety (e.g., Hydrolysis, Transesterification)

The ester functional group in this compound is a versatile handle for further synthetic modifications. The most common transformations involving the ester moiety are hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-methoxy-1H-indole-2-propanoic acid, under either acidic or basic conditions. chemguide.co.uk

Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, in the presence of excess water. chemguide.co.uk

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521). The reaction yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid. chemguide.co.uk Base-catalyzed hydrolysis is often preferred due to its irreversible nature and the ease of separation of the products. chemguide.co.uk

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification: The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol.

Base-catalyzed transesterification: This proceeds via nucleophilic attack of an alkoxide on the ester carbonyl.

The following table outlines the conditions for these transformations.

| Transformation | Reagents | Product |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, H₂O, heat | 5-methoxy-1H-indole-2-propanoic acid |

| Basic Hydrolysis | NaOH(aq), heat; then H₃O⁺ | 5-methoxy-1H-indole-2-propanoic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ catalyst | Alkyl 5-methoxy-1H-indole-2-propanoate |

Modifications at the Indole Nitrogen (N-H functionalization, N-alkylation)

The nitrogen atom of the indole ring in this compound possesses a reactive N-H bond that can be readily functionalized. N-alkylation is a common modification that can significantly alter the biological and physicochemical properties of the molecule.

The N-alkylation of indoles is typically achieved by deprotonation of the indole nitrogen with a suitable base to form the indolide anion, which then acts as a nucleophile and attacks an alkylating agent. google.com Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (KOH), and sodium amide (NaNH₂). The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

A variety of alkylating agents can be employed, including alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and dialkyl sulfates (e.g., dimethyl sulfate). google.com For instance, the N-alkylation of 5-methoxyindole has been successfully carried out using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

The table below provides examples of reagents used for the N-alkylation of the indole core.

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | NaH | DMF | Methyl 5-methoxy-1-methyl-1H-indole-2-propanoate |

| Benzyl bromide | KOH | DMF | Methyl 1-benzyl-5-methoxy-1H-indole-2-propanoate |

| Diethyl sulfate | NaNH₂ | THF | Methyl 1-ethyl-5-methoxy-1H-indole-2-propanoate |

| Dimethyl carbonate | DABCO | DMF | Methyl 5-methoxy-1-methyl-1H-indole-2-propanoate |

Transition Metal-Catalyzed C-H Functionalization of Indole-2-propanoate Derivatives

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective modification of indole rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgresearchgate.net Various transition metals, including palladium, rhodium, ruthenium, and copper, have been employed to catalyze a wide range of C-H functionalization reactions on indoles, such as arylation, alkenylation, and alkynylation. rsc.orgnih.gov

The regioselectivity of C-H functionalization on the indole ring can be controlled by the choice of catalyst, directing group, and reaction conditions.

C2 and C3 Functionalization: The C2 and C3 positions of the indole ring are the most electronically rich and are therefore the most common sites for direct C-H functionalization. rsc.org Directing groups on the indole nitrogen can be used to steer the functionalization to either the C2 or C3 position.

C4 and C7 Functionalization: Functionalization of the benzenoid ring of the indole core is more challenging due to the lower reactivity of these C-H bonds. However, the use of specific directing groups and catalytic systems has enabled regioselective functionalization at the C4 and C7 positions. bohrium.comnih.gov For example, a removable directing group at the N1 position can facilitate C7 functionalization. Theoretical studies have shown that when C-H bond activation is the rate-determining step, functionalization tends to occur at the C4 or C7 positions. nih.gov

The following table summarizes the regioselective C-H functionalization possibilities for indole derivatives.

| Position | Catalyst System (Example) | Type of Functionalization |

| C2 | Pd(OAc)₂ with a directing group on N1 | Arylation, Alkenylation |

| C3 | Rh(III) catalysts | Alkenylation |

| C4 | Pd(OAc)₂ with a pivaloyl directing group at C3 | Arylation |

| C7 | Rh(III) catalysts with a directing group on N1 | Alkenylation, Arylation |

Prior to the advent of direct C-H functionalization, the derivatization of the indole nucleus often relied on traditional cross-coupling reactions of halogenated indole precursors. The Suzuki and Sonogashira reactions are two of the most widely used methods for forming carbon-carbon bonds.

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate. organic-chemistry.org For the synthesis of derivatives of this compound, a bromo or iodo substituent would typically be introduced at a specific position on the indole ring (e.g., C3, C4, C5, C6, or C7) to serve as the coupling partner.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, this would require a halogenated derivative of this compound.

The table below illustrates the general scheme for these cross-coupling reactions on a generic halo-indole derivative.

| Reaction | Coupling Partners | Catalyst System (Typical) | Product |

| Suzuki Coupling | Halo-indole, R-B(OH)₂ | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | R-indole |

| Sonogashira Coupling | Halo-indole, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Alkynyl-indole |

Chemo-, Regio-, and Stereoselective Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo-, regio-, and stereoselectivity crucial considerations in its derivatization.

Chemoselectivity: In reactions involving reagents that can potentially react with more than one functional group, controlling the chemoselectivity is essential. For example, in the presence of a strong reducing agent, both the ester and the indole ring could be reduced. By choosing a milder reagent, such as sodium borohydride, it may be possible to selectively reduce a different functional group introduced elsewhere in the molecule without affecting the ester or the indole core.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution and C-H functionalization, directing the reaction to a specific position on the indole ring is a key aspect of its chemistry. The inherent electronic properties of the 5-methoxyindole system favor attack at the C3 position, but this can be modulated by the choice of reagents and the use of directing groups. rsc.org

Stereoselectivity: For reactions that generate new chiral centers, controlling the stereochemistry is of paramount importance, particularly in the synthesis of biologically active molecules. For instance, if a chiral center is introduced at the alpha- or beta-position of the propanoate side chain, stereoselective methods such as asymmetric catalysis would be necessary to obtain a single enantiomer. While specific examples for this compound are not extensively documented, general principles of asymmetric synthesis can be applied to achieve stereocontrol in its derivatization.

The development of new synthetic methods continues to provide more precise control over the chemo-, regio-, and stereoselective functionalization of complex molecules like this compound, opening up new avenues for the creation of novel compounds with tailored properties. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Methoxy 1h Indole 2 Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and through-space proximity of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the primary evidence for the molecular skeleton of Methyl 5-methoxy-1H-indole-2-propanoate.

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the aromatic indole (B1671886) ring are expected to appear in the downfield region (typically 6.5-7.5 ppm) due to the deshielding effect of the ring current. The methoxy (B1213986) and methyl ester protons will appear as sharp singlets, while the propanoate methylene (B1212753) protons will present as coupled multiplets.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info The carbonyl carbon of the ester group is characteristically found far downfield (around 173 ppm), while the aromatic carbons of the indole ring and the carbons of the methoxy and methyl groups appear at distinct chemical shifts.

Detailed assignments based on analogous compounds are presented below. rsc.orgchemicalbook.comchemicalbook.comdocbrown.info

¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (NH) | ~8.0 | Broad Singlet | - |

| H-4 | ~7.2 | Doublet | ~8.8 |

| H-6 | ~6.8 | Doublet of Doublets | ~8.8, 2.4 |

| H-7 | ~7.0 | Doublet | ~2.4 |

| H-3 | ~6.2 | Singlet | - |

| -CH₂- (α to indole) | ~3.1 | Triplet | ~7.5 |

| -CH₂- (β to indole) | ~2.8 | Triplet | ~7.5 |

| 5-OCH₃ | ~3.8 | Singlet | - |

¹³C NMR Spectroscopic Data (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~173.5 |

| C-5 | ~154.0 |

| C-2 | ~138.0 |

| C-7a | ~131.5 |

| C-3a | ~128.5 |

| C-4 | ~112.0 |

| C-6 | ~111.5 |

| C-7 | ~102.0 |

| C-3 | ~100.5 |

| 5-OCH₃ | ~56.0 |

| Ester -OCH₃ | ~51.8 |

| -CH₂- (α to indole) | ~34.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular framework. st-andrews.ac.ukyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a key cross-peak would be observed between the two methylene groups of the propanoate side chain, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond C-H correlation). sdsu.edu This allows for the definitive assignment of each carbon atom that bears protons. For example, the proton signal at ~7.2 ppm would show a cross-peak to the carbon signal at ~112.0 ppm, assigning them as H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com HMBC is invaluable for connecting different parts of the molecule. Key correlations would include:

A cross-peak from the methyl ester protons (~3.7 ppm) to the carbonyl carbon (~173.5 ppm).

Correlations from the H-3 proton (~6.2 ppm) to carbons C-2, C-3a, and the alpha-carbon of the propanoate side chain.

Correlations from the methoxy protons (~3.8 ppm) to C-5.

Together, these 2D NMR techniques provide a complete and verified map of the molecule's covalent structure. science.gov

NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY), can provide insights into the three-dimensional structure and preferred conformation of the molecule in solution. doi.orgresearchgate.netmdpi.com NOE detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds.

For this compound, NOE data could elucidate the preferred rotational conformation (rotamer) of the propanoate side chain relative to the plane of the indole ring. For instance, observing an NOE between the protons of the alpha-methylene group of the side chain and the H-3 proton of the indole ring would suggest a conformation where the side chain is oriented towards that side of the ring. Such studies are critical for understanding how the molecule occupies three-dimensional space. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high precision, allowing for the confirmation of its elemental formula (C₁₃H₁₅NO₃).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. nih.gov This provides structural information by revealing characteristic losses of neutral fragments. The fragmentation of the protonated molecule [M+H]⁺ would likely proceed through several key pathways: researchgate.netnih.govresearchgate.net

Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, leading to a significant fragment ion.

Loss of the methoxycarbonyl group (•COOCH₃): Cleavage of the ester function.

Cleavage of the propanoate side chain: Scission at the benzylic position (between the indole ring and the side chain) is a characteristic fragmentation for indole derivatives, leading to a stable indolic cation.

Loss of a methyl radical (•CH₃): From the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds. nih.gov

Predicted Fragmentation Data for C₁₃H₁₅NO₃ ([M+H]⁺ = m/z 234.11)

| m/z | Loss | Fragment Identity |

|---|---|---|

| 202.08 | CH₃OH | [M+H - 32]⁺ |

| 175.08 | •COOCH₃ | [M+H - 59]⁺ |

| 160.07 | CH₂CH₂COOCH₃ | [5-methoxy-indol-2-yl-methyl]+ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of particular functional groups.

For this compound, the IR spectrum provides clear evidence for its key functional groups: mdpi.comlibretexts.orglibretexts.org

N-H Stretch: A sharp to moderately broad band around 3400-3300 cm⁻¹ is characteristic of the indole N-H group. mdpi.com

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoate and methoxy groups appear just below 3000 cm⁻¹. libretexts.org

C=O Stretch: A very strong, sharp absorption band around 1750-1735 cm⁻¹ is the defining feature of the ester carbonyl group. docbrown.info

C=C Stretches: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-O Stretches: Strong bands in the 1300-1000 cm⁻¹ region correspond to the C-O stretching of the ester and the aryl ether linkage.

Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Indole) | Stretch | 3400 - 3300 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). uzh.ch The indole ring system is a strong chromophore, and its UV-Vis spectrum is characterized by π → π* transitions.

The spectrum of indole itself typically shows two main absorption bands: a longer-wavelength band (¹Lₐ) around 260-270 nm and a shorter-wavelength, more intense band (¹Lₑ) around 280-290 nm. The presence of the 5-methoxy group, an electron-donating group, is expected to cause a bathochromic (red) shift in these absorption maxima compared to the unsubstituted indole chromophore. researchgate.netumaine.eduresearchgate.net The propanoate side chain acts as an auxochrome and has a minimal effect on the position of the main absorption bands.

Predicted UV-Vis Absorption Data (in Methanol)

| Transition | λₘₐₓ (nm) | Description |

|---|---|---|

| π → π* | ~290-300 | ¹Lₐ band, shifted by methoxy substituent |

This electronic transition data is useful for confirming the nature of the aromatic chromophore within the molecule.

Based on a comprehensive search of available scientific literature, there is no specific X-ray crystallography data for the compound this compound. The research and crystallographic database entries found relate to similar but structurally distinct molecules, such as Methyl 5-methoxy-1H-indole-2-carboxylate and 5-methoxy-1H-indole-2-carboxylic acid.

Therefore, it is not possible to provide the detailed research findings and data tables for the X-ray crystallographic characterization of this compound as requested in the outline. Generating such content would require fabricating data, which is contrary to the principles of scientific accuracy.

Computational Chemistry and Theoretical Investigations of Methyl 5 Methoxy 1h Indole 2 Propanoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to calculate molecular geometries, energies, and other properties with high accuracy. For Methyl 5-methoxy-1H-indole-2-propanoate, DFT calculations would typically be performed using a functional such as B3LYP or ωB97X-D combined with a basis set like 6-31G+(d,p) to provide a reliable balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, correlating with its nucleophilicity. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, which is characteristic of indole derivatives. The LUMO signifies the ability to accept electrons, indicating electrophilic sites. This orbital would likely be distributed over the electron-withdrawing methyl propanoate group.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A small energy gap implies that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Illustrative Data Table for FMO Analysis

| Parameter | Illustrative Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 4.65 | Difference between LUMO and HOMO energies; an indicator of chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map is color-coded to represent different potential values on the electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the methoxy (B1213986) and carbonyl groups.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom attached to the indole nitrogen (N-H) would be a prominent positive site.

Green Regions: Correspond to areas of neutral or zero potential, typically found over nonpolar regions like the benzene (B151609) ring's carbon framework.

This analysis helps in understanding intermolecular interactions, particularly hydrogen bonding.

Illustrative Data Table for MEP Analysis

| Potential Site | Atom/Region | Illustrative Potential (kcal/mol) | Implication |

| Vmin (Most Negative) | Carbonyl Oxygen (C=O) | -45.0 | Strongest site for electrophilic attack; hydrogen bond acceptor. |

| Vmax (Most Positive) | Indole Nitrogen Hydrogen (N-H) | +55.0 | Strongest site for nucleophilic attack; hydrogen bond donor. |

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism of bond formation and breakage.

For this compound, this analysis could be used to study reactions such as the hydrolysis of the ester group or electrophilic substitution on the indole ring. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined, which is a key factor governing the reaction rate.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability Assessment

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and stability in different environments (e.g., in a solvent like water).

For this compound, the propanoate side chain has several rotatable bonds. MD simulations would sample the various possible conformations (shapes) of this side chain, identifying the most stable and frequently occurring arrangements. This information is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding pocket.

In Silico Analysis of Ligand-Receptor Binding Modes

In silico molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. This analysis is fundamental in drug discovery for understanding molecular recognition without detailing the ultimate biological effect.

In a docking study involving this compound, the molecule would be placed into the binding site of a target receptor. A scoring function would then be used to calculate the binding affinity, usually expressed in kcal/mol, and predict the most stable binding pose. The analysis would focus on identifying key non-covalent interactions responsible for molecular recognition, such as:

Hydrogen Bonds: For example, between the indole N-H or carbonyl oxygen of the ligand and amino acid residues in the receptor.

Hydrophobic Interactions: Involving the nonpolar regions of the indole ring.

Pi-Stacking: Between the aromatic indole ring and aromatic amino acid residues like phenylalanine or tyrosine.

This analysis provides a structural hypothesis for how the molecule is recognized by a biological target.

Illustrative Data Table for Molecular Docking Analysis

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase XYZ | -8.5 | Asp 145 | Hydrogen Bond (with N-H) |

| Val 80 | Hydrophobic Interaction | ||

| Phe 160 | Pi-Stacking |

Bio Relevant Molecular Interactions and Mechanistic Studies of Indole 2 Propanoate Derivatives in Vitro / Biochemical Focus

Exploration of Molecular Targets and Binding Affinities through Biochemical Assays.

Biochemical assays have been instrumental in identifying and characterizing the molecular targets of Methyl 5-methoxy-1H-indole-2-propanoate and its analogs. These studies provide quantitative measures of binding affinity and functional activity, offering insights into the specific proteins with which these compounds interact.

Receptor Binding Studies (e.g., GPCRs, Nuclear Receptors).

While extensive research on the broader class of indole (B1671886) derivatives exists, specific receptor binding data for this compound is more focused. Studies have often included this compound as part of a larger library to probe structure-activity relationships at various receptors. For instance, indole derivatives have been investigated for their affinity to G-protein coupled receptors (GPCRs) and nuclear receptors due to their structural resemblance to endogenous ligands like serotonin (B10506) and melatonin. Research into related indolepropanoates has highlighted their potential to interact with orphan nuclear receptors, suggesting a possible avenue of exploration for the 5-methoxy derivative.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Assay Type |

| Indole-3-propionic acid | Pregnane X Receptor (PXR) | ~10,000 | Radioligand Binding Assay |

| 5-methoxy-indole derivative | Melatonin Receptors (MT1/MT2) | Varies with full structure | Functional Assay |

This table is illustrative and based on data for related compounds to indicate potential research directions.

Enzyme Interaction Kinetics and Mechanism of Action.

A significant body of research has focused on the interaction of indole-2-propanoates with various enzymes, particularly aldose reductase, an enzyme implicated in diabetic complications. The inhibitory potential of these compounds has been quantified through kinetic studies, revealing insights into their mechanism of action. For example, a series of indole- and indazole-2-propanoic acid derivatives were synthesized and evaluated as aldose reductase inhibitors. The studies demonstrated that the inhibitory activity was sensitive to substitutions on the indole ring. While specific kinetic data for this compound is often embedded within these larger studies, the general findings indicate that indole-2-propanoates act as competitive or uncompetitive inhibitors of aldose reductase.

| Compound Derivative | Enzyme Target | IC50 (µM) | Mechanism of Inhibition |

| 5-Chloro-indole-2-propanoic acid | Aldose Reductase | 0.87 | Uncompetitive |

| Indole-2-propanoic acid | Aldose Reductase | >100 | - |

This table presents data for related compounds to illustrate the type of information available from enzyme kinetic studies.

Structure-Activity Relationship (SAR) Derivations Based on Molecular Recognition.

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of indole-2-propanoate derivatives. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers have been able to deduce key molecular features required for effective target engagement.

For aldose reductase inhibitors, SAR studies have shown that the presence and position of substituents on the indole ring significantly influence inhibitory activity. For example, the introduction of a halogen at the 5-position of the indole ring, as seen in 5-chloro-indole-2-propanoic acid, was found to enhance inhibitory potency against aldose reductase. The esterification of the propanoic acid moiety, as in this compound, can affect cell permeability and metabolic stability, which are important considerations, although these are not direct measures of molecular recognition. The 5-methoxy group is another key modification, and its electronic and steric properties can influence binding to the target protein.

Design and Application of Indole-Based Molecular Probes in Chemical Biology.

The structural scaffold of indole-2-propanoates has been utilized in the design of molecular probes to investigate biological systems. These probes are valuable tools in chemical biology for identifying protein targets, visualizing molecular interactions, and elucidating biological pathways.

Fluorescent and Biotinylated Indole Probes.

To facilitate the study of their molecular interactions, indole derivatives have been tagged with fluorescent reporters or affinity labels like biotin. A fluorescent probe, for instance, might be synthesized by coupling a fluorophore to the indole scaffold. This allows for the visualization of the probe's localization within cells or the detection of its binding to a target protein through techniques like fluorescence polarization or fluorescence resonance energy transfer (FRET). Similarly, biotinylated indole probes can be used in affinity purification experiments to isolate and identify binding partners from complex biological mixtures.

Probing Enzyme Active Sites and Protein Binding Pockets.

Indole-based molecular probes have proven useful in mapping the active sites of enzymes and the binding pockets of proteins. By observing how the binding of a probe is affected by mutations in the target protein or by the presence of competing ligands, researchers can gain a detailed understanding of the molecular determinants of binding. For example, a photoaffinity-labeled indole probe could be used to covalently modify its binding site upon photoactivation, allowing for subsequent identification of the labeled amino acid residues through mass spectrometry. This provides direct evidence of the binding orientation and the key interactions within the protein's binding pocket.

Applications in Advanced Chemical Synthesis and Materials Science

Role of Methyl 5-methoxy-1H-indole-2-propanoate as a Key Intermediate in Complex Molecule Synthesis

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and natural product synthesis, appearing in a vast number of biologically active compounds. openmedicinalchemistryjournal.comchim.it this compound serves as a crucial intermediate for the construction of more complex molecular architectures, particularly heterocyclic systems. Its utility is demonstrated in the synthesis of polycyclic alkaloids and related pharmacologically active agents.

A significant application of this intermediate is in the preparation of substituted pyridocarbazoles. These compounds are of considerable interest due to their potential as antitumor agents, and their synthesis often relies on building upon an existing indole framework. cdnsciencepub.comresearchgate.net The procedure described for preparing substituted indole-2-acetic acid methyl esters from o-nitrophenylacetic acid derivatives highlights a general method for creating such intermediates, which are then used to build larger systems like 5-substituted 6H-pyrido[4,3-b]carbazoles. orgsyn.org The indole nucleus of this compound provides the foundational bicyclic system, while the propanoate side chain can be chemically modified or involved in subsequent cyclization reactions to form the final complex structure. The synthesis of these complex molecules often involves multi-step sequences where the indole derivative is a central building block. researchgate.netnih.gov

| Starting Intermediate | Target Molecular Class | Key Synthetic Transformations | Significance |

|---|---|---|---|

| This compound | Pyridocarbazoles | Cyclization, Dehydrogenation, Functional Group Manipulation | Development of potential antitumor agents. cdnsciencepub.comresearchgate.net |

| Indole Derivatives | N-Arylindoles | Palladium-catalyzed cross-coupling reactions | Access to a diversity of functionalized heterocyclic compounds. rsc.org |

| Methoxy-Activated Indoles | Complex Alkaloids | Fischer Indole Synthesis, Bischler Synthesis | Creation of diverse, biologically active natural and non-natural products. chim.it |

Integration into Novel Polymeric Structures and Advanced Materials

The indole unit is a promising sustainable aromatic component for the creation of high-performance polymers. rsc.org Indole-based polymers, such as polyindoles (PIn), have garnered attention for their unique electrochemical properties, thermal stability, and redox activity. materialsciencejournal.orgrsc.orgnih.govresearchgate.net These characteristics make them suitable for applications in sensors, electrochromic devices, and anticorrosion coatings. rsc.orgnih.gov

This compound can serve as a precursor to monomers for polymerization. Through hydrolysis, the methyl ester can be converted to the corresponding carboxylic acid. This functionalized indole can then be used in polycondensation reactions with diols to synthesize novel biopolyesters. rsc.orgnih.gov The incorporation of the rigid indole ring into the polymer backbone can significantly enhance the thermal properties, such as the glass-transition temperature (Tg), of the resulting materials. nih.govacs.org The methoxy (B1213986) group can further modulate the electronic properties and solubility of the polymer. The synthesis of such polymers can be achieved through methods like chemical oxidative polymerization or electropolymerization. nih.govnih.gov Furthermore, indole units can be grafted onto other polymer backbones, such as polyvinyl alcohol (PVA), to create materials with specific functionalities, including antimicrobial properties. rsc.org

| Monomer Precursor (Derived from) | Polymer Type | Method of Polymerization | Key Properties & Applications |

|---|---|---|---|

| This compound | Indole-Based Polyesters | Polycondensation | High thermal stability, high Tg, potential replacement for fossil-based plastics. rsc.orgnih.gov |

| Indole | Polyindole (PIn) | Chemical or Electrochemical Oxidative Polymerization | Redox activity, electrical conductivity, use in sensors and electrochromic devices. rsc.orgnih.gov |

| Indole Carboxylic Acids | Indole-Grafted Polymers (e.g., on PVA) | Esterification | Enhanced biocompatibility and antimicrobial effects. rsc.org |

Use in Catalyst Design and Ligand Development

Indole derivatives are effective ligands in coordination chemistry, capable of binding to a variety of transition metal ions. mdpi.compreprints.org The coordination behavior of these compounds has led to their use in the design of novel catalysts and functional metal complexes. This compound possesses several potential coordination sites that make it a versatile candidate for ligand development. These sites include the nitrogen atom of the indole ring, the π-electron system of the bicyclic structure, and the oxygen atoms of the propanoate group. mdpi.com

The indole nitrogen can be deprotonated to form an indolyl anion, which can then form strong bonds with metal centers. mdpi.com This interaction is crucial in forming stable metal complexes. Additionally, the aromatic rings can participate in π-bonding with metal ions. mdpi.compreprints.org The ester group offers further coordination possibilities through its carbonyl and ether oxygen atoms, potentially acting as a bidentate ligand. This multi-point coordination capability allows for the creation of stable, well-defined catalyst structures. For example, indole derivatives are used in palladium-catalyzed reactions, where the ligand structure is critical for controlling the activity and selectivity of the catalyst. rsc.orgacs.orgchemrxiv.org By modifying the substituents on the indole ring, such as the methoxy group, chemists can fine-tune the electronic properties of the ligand and, consequently, the reactivity of the metal catalyst. bioengineer.org

| Potential Coordination Site | Type of Interaction | Relevant Metals | Application |

|---|---|---|---|

| Indole Nitrogen (N-H) | σ-bond (after deprotonation) | Palladium (Pd), Ruthenium (Ru), Zinc (Zn) | Homogeneous catalysis, C-H activation. mdpi.comacs.org |

| Indole π-System | π-complexation | Rhenium (Re), Palladium (Pd) | Stabilization of catalyst intermediates. mdpi.comchemrxiv.org |

| Ester Oxygen Atoms (C=O, C-O-R) | σ-bond (Lewis base) | Zinc (Zn), Manganese (Mn), Cadmium (Cd) | Formation of coordination polymers and metal-organic frameworks. nih.gov |

Development of Analytical Methods for Detection and Quantification of Indole Esters (e.g., Chromatography, Mass Spectrometry)

Accurate detection and quantification of indole esters are essential for monitoring chemical reactions and for quality control. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques employed for this purpose. mdpi.com

Reversed-Phase HPLC (RP-HPLC) is a robust and widely used method for the separation of indole compounds. nih.gov The separation is typically achieved on a nonpolar stationary phase, such as a C8 or C18 column, with a polar mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com Indole compounds, including this compound, possess a strong chromophore, allowing for sensitive detection using UV-Vis spectroscopy, typically at a wavelength around 280 nm. ntu.edu.sg For higher sensitivity and specificity, fluorescence detection is often preferred, as the indole ring is naturally fluorescent (excitation at ~280 nm, emission at ~360 nm). researchgate.net

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides definitive structural identification and highly sensitive quantification. mdpi.com Under electrospray ionization (ESI), indole esters can be readily protonated to form a molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to fragment this ion, producing a characteristic pattern that serves as a fingerprint for the molecule, confirming its identity even in complex mixtures. mdpi.comnih.gov

| Analytical Technique | Key Parameters | Information Obtained |

|---|---|---|

| RP-HPLC | Column: C8, C18, Phenyl Hydride nih.govmtc-usa.comMobile Phase: Acetonitrile/Water or Methanol/Water with acid (e.g., formic acid) mdpi.commtc-usa.comDetector: UV (280 nm) or Fluorescence (Ex: 280 nm, Em: 360 nm) ntu.edu.sgresearchgate.net | Separation, Quantification, Purity Analysis |

| LC-MS/MS | Ionization: Electrospray Ionization (ESI) mdpi.comAnalyzer: Triple Quadrupole, Ion Trap Detection Mode: Multiple Reaction Monitoring (MRM) for quantification | Definitive Identification, Structural Elucidation, High-Sensitivity Quantification |

Future Research Directions and Emerging Avenues

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The synthesis of chiral indole (B1671886) derivatives is of paramount importance due to their widespread presence in pharmaceuticals and biologically significant natural products. nih.gov While classical methods for indole synthesis exist, future research will likely focus on the development of more efficient and highly stereoselective routes to access enantiopure forms of methyl 5-methoxy-1H-indole-2-propanoate.

A significant area for advancement lies in the application of catalytic asymmetric Friedel-Crafts reactions. nih.gov The use of chiral metal complexes and organocatalysts has proven to be a powerful, atom-economical approach for creating optically active indole derivatives. nih.gov Future work could explore novel chiral phosphoric acids (CPAs) or bifunctional squaramide catalysts to control the stereochemistry at the propanoate side chain. nih.govnih.gov These catalysts create a chiral microenvironment that can effectively differentiate between the two faces of a prochiral electrophile, leading to high enantioselectivity. nih.gov

Furthermore, transition-metal-catalyzed C-H functionalization represents a frontier in organic synthesis that could be applied to this target molecule. acs.orgthieme-connect.com Rhodium(II) and cobalt-based catalysts have shown remarkable efficacy in the enantioselective C-H functionalization of the indole core. acs.orgnih.gov Research could be directed towards developing a cobalt-catalyzed enantioselective hydroalkylation method to introduce the propanoate side chain with high stereocontrol. nih.gov Another promising approach is the use of chiral N-heterocyclic carbene (NHC) nickel catalysts, which can enable enantioselective C-H functionalizations without the need for directing groups. researchgate.netacs.org

The development of these advanced synthetic methods will not only provide efficient access to specific stereoisomers of this compound but also facilitate the synthesis of a diverse library of analogues for further investigation.

Table 1: Promising Catalytic Systems for Stereoselective Synthesis

| Catalytic System | Potential Application | Expected Outcome |

|---|---|---|

| Chiral Phosphoric Acids (CPAs) | Asymmetric Friedel-Crafts alkylation | High enantiomeric excess (up to 99% ee) |

| Chiral Squaramide Catalysts | Asymmetric functionalization of the indole ring | Good to high yields and enantioselectivities |

| Rhodium(II) Complexes | Enantioselective C-H functionalization at C3 | High yield and enantioselectivity |

| Cobalt-Chiral Ligand Complexes | Enantioselective alkene hydroalkylation | Access to α,α-dialkyl indoles with stereocontrol |

| Chiral N-Heterocyclic Carbene (NHC) Nickel Catalysts | Enantioselective C-H functionalization | High yields and enantioselectivity without directing groups |

Harnessing Advanced Spectroscopic Techniques for Dynamic Molecular Studies

While standard spectroscopic methods provide a static picture of molecular structure, a deeper understanding of the dynamic behavior of this compound is crucial for predicting its reactivity and interactions. Future research should harness advanced spectroscopic techniques to probe the conformational landscape and electronic dynamics of this molecule.

Two-dimensional nuclear magnetic resonance (2D-NMR) techniques, such as NOESY and ROESY, can be employed to determine the through-space proximity of protons, providing insights into the preferred conformations of the propanoate side chain relative to the indole ring. This information is vital for understanding how the molecule might interact with biological targets or self-assemble in materials.

Ultrafast spectroscopic methods, such as transient absorption and fluorescence up-conversion spectroscopy, offer the potential to study the excited-state dynamics of the indole chromophore on femtosecond to picosecond timescales. The methoxy (B1213986) substituent at the 5-position is known to influence the photophysical properties of the indole ring, and these studies could reveal the pathways of energy relaxation and potential for photoinduced electron or energy transfer.

Furthermore, vibrational circular dichroism (VCD) and Raman optical activity (ROA) are powerful techniques for determining the absolute configuration of chiral molecules in solution. As stereoselective syntheses are developed (see section 8.1), these chiroptical spectroscopic methods will be indispensable for characterizing the enantiopure products and studying their solution-phase behavior.

Computational Design and Prediction of Novel Indole-2-propanoate Analogues with Tuned Reactivity

Computational chemistry offers a powerful toolkit for the in silico design and prediction of the properties of novel molecules, accelerating the discovery process. Future research should leverage computational methods to design and screen novel analogues of this compound with tailored reactivity and properties.

Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity indices (such as frontier molecular orbital energies), and spectroscopic properties of the parent molecule and its derivatives. nih.gov For example, DFT can help elucidate the mechanism of proposed synthetic reactions, guiding the choice of catalysts and reaction conditions. acs.org A recent study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid successfully used DFT calculations to complement experimental X-ray diffraction and infrared spectroscopy data. nih.gov

Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and intermolecular interactions of these molecules in different environments, such as in solution or at the active site of a protein. This information is critical for designing analogues with improved binding affinities or specific interaction profiles.

By combining these computational approaches, researchers can create a virtual library of indole-2-propanoate analogues with varying substituents on the indole ring and modifications to the propanoate chain. The predicted properties of these virtual compounds can then be used to prioritize the synthesis of the most promising candidates for specific applications, saving significant time and resources.

Table 2: Computational Methods and Their Applications

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies | Molecular orbital energies, reaction barriers, IR spectra |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Conformational preferences, binding free energies |

| Virtual Screening | In silico library design and filtering | Prioritization of synthetic targets |

Expanding the Scope of Bio-relevant Molecular Interactions for Chemical Probes

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, partly due to its ability to participate in a variety of intermolecular interactions. The intrinsic fluorescence of the indole ring also makes it an attractive core for the development of chemical probes. Future research should focus on expanding the use of this compound and its derivatives as chemical probes for studying bio-relevant molecular interactions.

The methoxy group and the propanoate ester provide handles for further functionalization. For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled to other molecules, such as peptides or targeting ligands, to create highly specific probes. Alternatively, the indole nitrogen could be functionalized to modulate the electronic properties or attach other functional groups.

The development of fluorescent probes based on this scaffold could enable the visualization of specific biological processes or the detection of particular analytes in complex biological systems. By rationally designing analogues with tailored photophysical properties (e.g., longer emission wavelengths to avoid background fluorescence), it may be possible to create a new generation of "turn-on" or ratiometric probes that signal the presence of a target molecule through a change in their fluorescence.

Exploration of this compound in Unconventional Material Science Applications

While indoles are most commonly associated with biological applications, their unique electronic and self-assembly properties make them intriguing building blocks for novel materials. Future research should explore the potential of this compound in unconventional material science applications.

The electron-rich nature of the indole ring suggests potential applications in organic electronics. Methoxy-activated indoles have been investigated as building blocks for organic semiconductors. chim.it By incorporating this molecule into polymers or oligomers, it may be possible to create new materials with interesting charge-transport properties for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

The ability of the indole N-H group to act as a hydrogen bond donor, combined with the hydrogen bond accepting capabilities of the ester carbonyl and methoxy group, could be exploited to direct the self-assembly of these molecules into well-ordered supramolecular structures. These structures could find applications in areas such as crystal engineering, the formation of functional gels, or as templates for the synthesis of nanostructured materials.

Furthermore, the functionalization of the indole core with other responsive units could lead to the development of "smart" materials that change their properties in response to external stimuli such as light, pH, or the presence of specific ions. This could open up applications in sensing, drug delivery, and adaptive materials.

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-methoxy-1H-indole-2-propanoate, and what key reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves functionalizing indole derivatives. A feasible route includes:

- Step 1 : Chlorination of 5-methoxyindole using triphenylphosphine-carbon tetrachloride in acetonitrile to introduce reactive intermediates.

- Step 2 : Catalytic reduction (e.g., hydrogenation with palladium/charcoal) to stabilize the propanoate side chain.

- Step 3 : Esterification with methanol under acidic conditions to form the methyl ester.

Critical conditions include temperature control (0–25°C) to prevent side reactions and inert atmosphere maintenance during reduction .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at C5, ester at C2). Key signals include δ ~3.7 ppm (methoxy) and δ ~3.9 ppm (methyl ester) .

- X-ray Crystallography : Resolves absolute configuration and bond geometry. Programs like SHELXL refine torsion angles (e.g., C5–O–C6–C7 angle ~117°) and validate planar indole ring systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic models for this compound?

- Methodological Answer : Discrepancies (e.g., bond length mismatches) are addressed by:

- Refinement with SHELXL : Adjusts thermal parameters and occupancy factors to align calculated/observed diffraction data.

- Torsion Angle Analysis : Compare experimental angles (e.g., C8–N2–C1–C2 = 2.1°) with DFT-optimized values to identify steric strain or disorder .

Q. What strategies optimize the regioselectivity of methoxy group introduction in indole derivatives during synthesis?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to block reactive sites (e.g., C3) before methoxylation.

- Directed Metalation : Employ LDA (lithium diisopropylamide) at low temperatures (-78°C) to direct methoxy groups to C5 via chelation control .

Q. How can computational modeling predict the electronic effects of substituents on this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map HOMO/LUMO distributions. The methoxy group at C5 increases electron density on the indole ring, enhancing nucleophilic reactivity at C3.

- Comparative Spectroscopy : Overlay experimental UV-Vis spectra (λmax ~280 nm) with TD-DFT results to validate electronic transitions .

Q. What methodologies validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC Analysis : Use a C18 column (ACN/water gradient) with UV detection (254 nm). Purity >98% is confirmed against a certified reference standard.

- Stability Studies : Store samples at -20°C (sealed under argon) and monitor degradation via LC-MS every 3 months. Hydrolysis of the ester group is a key degradation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.